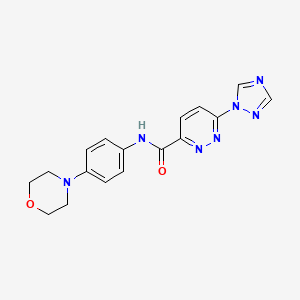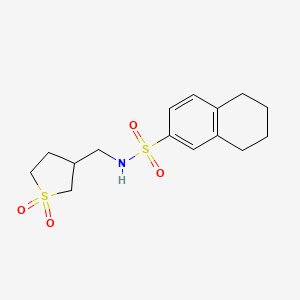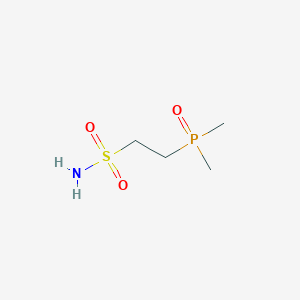![molecular formula C13H9Cl2N3O2S B2833403 N-(2,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-66-6](/img/structure/B2833403.png)
N-(2,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Synthetic efforts have led to the development of thiazolo[3,2-a]pyrimidine derivatives that exhibit significant antimicrobial activities. These compounds were synthesized through various chemical reactions, including cyclocondensation and treatment with different reagents, and were tested against bacterial and fungal strains, showing inhibition comparable to or greater than standard drugs in some cases. The antimicrobial activity suggests a potential application in developing new antibacterial and antifungal agents (Gein et al., 2015), (Kolisnyk et al., 2015).
Anti-inflammatory and Analgesic Activities
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their anti-inflammatory and antinociceptive (pain-relieving) activities. The design and synthesis of these compounds involved starting materials like 4-fluoroaniline and ethylacetoacetate, leading to derivatives that showed significant activities in rat models. This highlights their potential application in developing new anti-inflammatory and analgesic drugs (Alam et al., 2010).
Antitumor Activity
The synthesis of novel heterocyclic compounds containing thiazolo[3,2-a]pyrimidine and their derivatives demonstrated antitumor activities in vitro. These studies involved the preparation of compounds with complex molecular structures, which were then applied to various cancer cell lines to evaluate their efficacy. The findings indicate the potential of thiazolo[3,2-a]pyrimidine derivatives in cancer therapy, suggesting an area of application for the mentioned compound (Khalifa et al., 2015).
Dyeing Polyester Fibers
Thiazolo[3,2-a]pyrimidine derivatives have been applied in the synthesis of disperse dyes for polyester fabrics. These novel synthesized compounds not only provided desired color characteristics but also exhibited biological activities such as antioxidant and antimicrobial properties. This dual functionality suggests their application in creating sterile or biologically active fabrics for various uses (Khalifa et al., 2015).
Direcciones Futuras
The future directions for “N-(2,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” could involve further exploration of its therapeutic potential. Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . These compounds are promising scaffolds for the design of new medicines .
Mode of Action
Thiazolo[3,2-a]pyrimidines, which share a similar structure, are known to interact with biological targets due to their structural similarity to purine . They possess an active methylene group (C2H2), which is highly reactive toward various electrophilic reagents . This suggests that Oprea1_764637 might interact with its targets in a similar manner.
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines, which share a similar structure, have been associated with antitumor, antibacterial, and anti-inflammatory activities . This suggests that Oprea1_764637 might affect similar pathways, leading to these downstream effects.
Pharmacokinetics
The degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially impact the bioavailability of Oprea1_764637.
Result of Action
Thiazolo[3,2-a]pyrimidines, which share a similar structure, have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . This suggests that Oprea1_764637 might have similar effects at the molecular and cellular level.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-7-1-2-9(15)10(5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTVBRVPAPQNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B2833323.png)


![7-[(4-Bromophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2833326.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2833328.png)


![3-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2833332.png)


![7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2833339.png)


